molecular formula C22H19N3O3S2 B2372929 Methyl 5-[2-({[3-(4-benzylpiperidin-1-yl)propyl]amino}carbonyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 1105199-12-9

Methyl 5-[2-({[3-(4-benzylpiperidin-1-yl)propyl]amino}carbonyl)phenyl]-1,3-oxazole-4-carboxylate

Cat. No. B2372929
CAS RN: 1105199-12-9
M. Wt: 437.53
InChI Key: FOARWZMAXTUQGQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an oxazole ring, a benzylpiperidine group, and a carbonyl group. It’s likely that this compound has been synthesized for research purposes .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring, the introduction of the benzylpiperidine group, and the formation of the carbonyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups. The benzylpiperidine group, for example, is a common feature in many pharmaceutical drugs and is known to have significant biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Neuropharmacology and Alzheimer’s Disease Research

Methyl 5-[2-({[3-(4-benzylpiperidin-1-yl)propyl]amino}carbonyl)phenyl]-1,3-oxazole-4-carboxylate: could be explored as a potential drug candidate for neurodegenerative disorders. Its structural features may allow it to interact with neurotransmitter receptors or modulate neuronal pathways. For instance, compounds with piperidine moieties have been investigated for their acetylcholinesterase inhibitory activity, which is relevant in Alzheimer’s disease therapy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a pharmaceutical drug, for example, further studies could be conducted to optimize its activity and minimize its side effects .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-25-21(27)20-16(12-18(30-20)14-8-4-3-5-9-14)24-22(25)29-13-19(26)23-15-10-6-7-11-17(15)28-2/h3-12H,13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOARWZMAXTUQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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